1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one
Description
Properties
CAS No. |
1025-59-8 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
InChI Key |
ZRZSYDHZWHSHMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Other CAS No. |
1025-59-8 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . This method has been optimized to improve yields and reduce byproducts. Industrial production methods often involve transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which employs oxygen as the terminal oxidant .
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with receptors and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- 1-(4-Methoxybenzyl)-1H-indazol-3(2H)-one: The methoxy group increases electron density on the aromatic ring, reducing lipophilicity (clogP ≈ 2.1) compared to the chloro analog (clogP ≈ 3.5). Anti-inflammatory activity: Exhibits moderate COX-2 inhibition (IC₅₀ = 1.2 µM) but lower potency than the 3-chlorobenzyl analog (IC₅₀ = 0.8 µM) .
1-Benzyl-1H-indazol-3(2H)-one :
Core Heterocycle Modifications
- Example: 1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole shows enhanced carbonic anhydrase-II inhibition (Ki = 12 nM) compared to indazole analogs (Ki = 18 nM) .
Physicochemical Properties
Anti-Inflammatory Activity
Neuroprotective Effects
- Triazolbenzo[d]thiazole Derivatives: Compounds like 2-isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-one show 80% neuronal viability at 10 µM in oxidative stress models, outperforming non-triazole indazoles .
Enzyme Inhibition
- Carbonic Anhydrase-II : The triazole analog 1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole (Ki = 12 nM) is more potent than this compound (Ki = 18 nM) due to stronger zinc coordination in the active site .
Key Research Findings
- Synthetic Flexibility : The 3-chlorobenzyl group enhances reactivity in Ullmann-type couplings, enabling efficient N-arylation .
- Pharmacological Superiority : Chloro-substituted indazoles consistently outperform methoxy or nitro analogs in target affinity and metabolic stability .
- Structural Insights : X-ray crystallography of analogs (e.g., 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one) reveals critical intermolecular interactions (e.g., C–H···π) that stabilize the active conformation .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one and its derivatives?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Alkylation of indazolone: Reacting 1H-indazol-3(2H)-one with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .
- Multi-step protocols: Pyrazole or indazole intermediates may be functionalized with 3-chlorobenzyl groups using reductive amination or Mitsunobu reactions (e.g., coupling with triphenylphosphine and diethyl azodicarboxylate) .
- Optimization: Reaction yields (e.g., 57–93% ) depend on temperature, solvent choice, and stoichiometric ratios. Purification often involves column chromatography or recrystallization.
Q. How is this compound characterized using spectroscopic techniques?
Answer: Key characterization data include:
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- Storage: In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
Answer:
- Data collection: High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) are processed with SHELXTL .
- Structure solution: Use SHELXD for phase determination via direct methods. For twinned crystals, SHELXL applies twin-law matrices to refine overlapping reflections .
- Validation: Check R-factors (e.g., R₁ < 0.05) and residual electron density maps. Hydrogen atoms are placed geometrically and refined isotropically .
Q. What contradictions exist in reported biological activities of 3-chlorobenzyl-substituted indazoles, and how can they be resolved?
Answer:
- Data discrepancies: Some studies report anti-inflammatory activity (e.g., IL-6 inhibition ), while others highlight cytotoxicity .
- Resolution strategies:
- Dose-response profiling: Compare IC₅₀ values across cell lines (e.g., HaCaT vs. cancer models).
- Structural analogs: Test derivatives (e.g., 3-fluorobenzyl or nitro-substituted variants) to isolate electronic effects .
- Assay standardization: Use consistent inflammatory stimuli (e.g., TNF-α vs. LPS) to reduce variability .
Q. How does the 3-chlorobenzyl group influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity: The chlorobenzyl moiety increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability: Chlorine substitution slows oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro microsomal assays .
- Structure-activity relationship (SAR): Replacements with electron-withdrawing groups (e.g., -CF₃) may improve target binding but alter toxicity profiles .
Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?
Answer:
- Docking studies: Use MOE (Molecular Operating Environment) to predict binding poses in protein active sites (e.g., TNF-α or TLR4) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling: Corrogate substituent effects (e.g., Hammett σ values for chlorine) with bioactivity data to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
